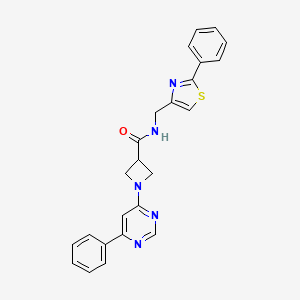

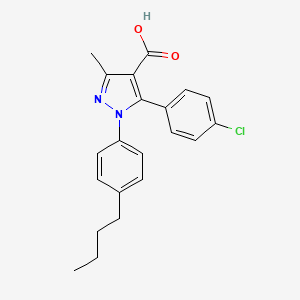

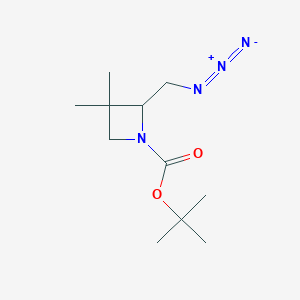

![molecular formula C19H13N3O5 B2967708 N'-[(E)-(5-nitro-2-furyl)methylidene]-9H-xanthene-9-carbohydrazide CAS No. 298218-12-9](/img/structure/B2967708.png)

N'-[(E)-(5-nitro-2-furyl)methylidene]-9H-xanthene-9-carbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N’-[(E)-(5-nitro-2-furyl)methylidene]-9H-xanthene-9-carbohydrazide” is a complex organic compound. It contains a xanthene backbone, which is a tricyclic system consisting of two benzene rings fused to a central pyran ring . Attached to this backbone is a carbohydrazide group, which is a derivative of carboxylic acid with two amine (-NH2) groups . The compound also contains a nitrofuryl group, which consists of a furan ring (a five-membered aromatic ring with four carbon atoms and one oxygen atom) with a nitro (-NO2) substituent .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Techniques like X-ray crystallography, NMR spectroscopy, and computational methods (like density functional theory) could be used to analyze the structure .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and reagents present. The nitro group could potentially undergo reduction reactions, and the carbohydrazide group could participate in condensation reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its structure. For example, the presence of multiple polar groups (like -NO2 and -NH2) would likely make the compound relatively polar .Scientific Research Applications

Antiplatlet and Antiaggregating Activity

(A. P. D. Rodrigues et al., 2012) described the discovery of a novel antiplatelet agent, derived from the furyl N-acylhydrazone class, which showed potent antiaggregating actions on platelets induced by various agonists through inhibition of cyclooxygenase-1 (COX-1) or thromboxane synthase. This compound, synthesized from natural safrole, presented significant activity in inhibiting platelet aggregation.

Broad-Spectrum Antibacterial Activity

(L. H. Al-Wahaibi et al., 2020) synthesized two new N′-heteroarylidene-1-carbohydrazide derivatives demonstrating potent broad-spectrum antibacterial activity with minimal inhibitory concentration (MIC) values around 0.5–2.0 µg/mL. The study highlighted the structural and chemical characterization, providing insights into the electron density distribution and the molecular stacking contributing to their antibacterial efficacy.

Carcinogenic Activity of Nitrofuran Derivatives

Research on nitrofuran derivatives, including compounds structurally related to N'-[(E)-(5-nitro-2-furyl)methylidene]-9H-xanthene-9-carbohydrazide, has shown variable carcinogenic activity in animal models. Studies by (J. Morris et al., 1969) and (S. Cohen et al., 1973) have explored this aspect, demonstrating the carcinogenic potential of certain 5-nitrofuran derivatives in rats and mice, contributing to our understanding of their safety and environmental impact.

Mechanism of Action

Future Directions

Properties

IUPAC Name |

N-[(E)-(5-nitrofuran-2-yl)methylideneamino]-9H-xanthene-9-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N3O5/c23-19(21-20-11-12-9-10-17(26-12)22(24)25)18-13-5-1-3-7-15(13)27-16-8-4-2-6-14(16)18/h1-11,18H,(H,21,23)/b20-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNXHVBRQHMQXDX-RGVLZGJSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NN=CC4=CC=C(O4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)N/N=C/C4=CC=C(O4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

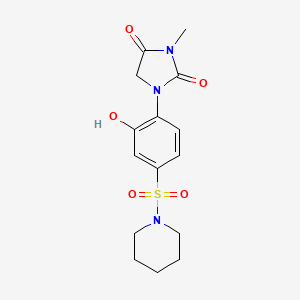

![2-[5-amino-3-(2-methyl-3-furyl)-1H-pyrazol-1-yl]ethanol](/img/structure/B2967637.png)

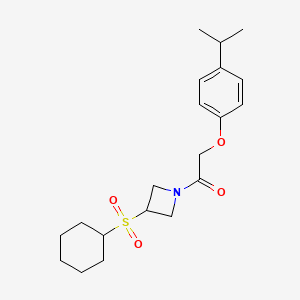

![1-[2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-6-[2-(4-methoxyphenyl)iminoethyl]-4-oxopyrimidine-5-carbonitrile](/img/structure/B2967639.png)

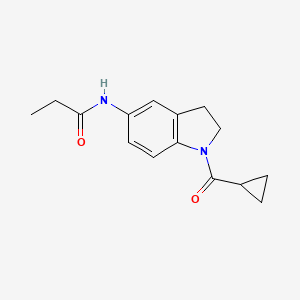

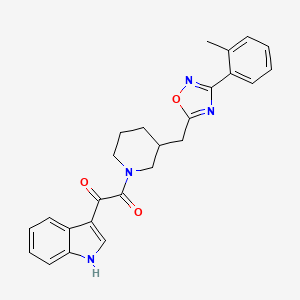

![N-(4-methoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydro-6-quinolinyl)-2-morpholinoethyl]ethanediamide](/img/structure/B2967643.png)

![2,6-difluoro-N-[2-[3-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2967647.png)